molecular formula C12H14N4O2 B1351393 1-(4-Methoxyphenyl)-5-methyl-1h-pyrazole-4-carbohydrazide CAS No. 618092-46-9

1-(4-Methoxyphenyl)-5-methyl-1h-pyrazole-4-carbohydrazide

Cat. No.: B1351393
CAS No.: 618092-46-9
M. Wt: 246.27 g/mol
InChI Key: GNDGXNDGSDLQQA-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-5-methyl-1h-pyrazole-4-carbohydrazide is a useful research compound. Its molecular formula is C12H14N4O2 and its molecular weight is 246.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Protection

  • Application: A study by Paul, Yadav, and Obot (2020) investigated the use of carbohydrazide-pyrazole compounds, including the one , for corrosion protection of mild steel in acidic solutions. The compounds showed high inhibition efficiency, suggesting their potential as corrosion inhibitors in industrial settings (Paul, Yadav, & Obot, 2020).

Molecular Synthesis and Hydrogen Bonding

  • Application: Research by Asma et al. (2018) explored the synthesis of 1-(4-methoxyphenyl)-1H-pyrazole-3,4-dicarbohydrazide and its derivatives. They found complex hydrogen-bonded framework structures in these compounds, which can be significant for developing advanced materials and pharmaceuticals (Asma et al., 2018).

Synthesis and Characterization in Organic Chemistry

  • Application: Huang Jie-han (2008) synthesized ethyl 5(3)-(4-methoxyphenyl)-1H-pyrazole-3(5)carboxylate, which reacted to form the compound . This research contributes to the broader understanding of pyrazole derivatives in organic synthesis (Huang Jie-han, 2008).

Spectroscopic Studies and Molecular Docking

  • Application: A study by Karrouchi et al. (2021) focused on the synthesis, characterization, and molecular docking of N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide. This research provides insights into the compound's reactivity and potential as a target for anti-diabetic agents (Karrouchi et al., 2021).

Antitumor Activity

  • Application: Hassan, Hafez, and Osman (2014) synthesized and evaluated the cytotoxicity of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which are related to the compound . This study contributes to the exploration of potential antitumor agents (Hassan, Hafez, & Osman, 2014).

Biochemical Analysis

Biochemical Properties

1-(4-Methoxyphenyl)-5-methyl-1h-pyrazole-4-carbohydrazide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is crucial for the hydrolysis of acetylcholine . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission. Additionally, the compound interacts with proteins involved in oxidative stress responses, potentially modulating their activity and influencing cellular redox states .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those related to oxidative stress and inflammation . The compound can alter gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function. For example, it can enhance the expression of antioxidant enzymes, thereby protecting cells from oxidative damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, inhibiting or activating their activity. For instance, its interaction with acetylcholinesterase involves binding to the enzyme’s active site, preventing the hydrolysis of acetylcholine . Additionally, the compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced antioxidant activity and protection against oxidative stress . At higher doses, it can induce toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound can affect metabolic flux and metabolite levels by influencing key enzymes in metabolic pathways . For example, it may inhibit enzymes involved in the breakdown of reactive oxygen species, leading to increased levels of these molecules and subsequent oxidative stress .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and function, with potential effects on cellular processes such as signaling and metabolism .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to mitochondria, where it may influence mitochondrial function and oxidative phosphorylation .

Properties

IUPAC Name

1-(4-methoxyphenyl)-5-methylpyrazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-8-11(12(17)15-13)7-14-16(8)9-3-5-10(18-2)6-4-9/h3-7H,13H2,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDGXNDGSDLQQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=C(C=C2)OC)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00402444
Record name 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618092-46-9
Record name 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-METHOXYPHENYL)-5-METHYL-1H-PYRAZOLE-4-CARBOHYDRAZIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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